molecular formula C16H13BrN2O5 B2931054 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate CAS No. 387381-95-5

2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate

Cat. No.: B2931054
CAS No.: 387381-95-5
M. Wt: 393.193
InChI Key: APTXWGVLXSWCAQ-UHFFFAOYSA-N
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Description

2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate is a synthetic compound featuring a benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group linked via an amide bond to a 5-bromonicotinate ester scaffold. The 5-bromonicotinate ester introduces halogenation, which often improves metabolic stability and modulates electronic properties.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O5/c17-12-4-11(6-18-7-12)16(21)22-8-15(20)19-5-10-1-2-13-14(3-10)24-9-23-13/h1-4,6-7H,5,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTXWGVLXSWCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole derivative, which is reacted with an appropriate amine to introduce the amino group. This intermediate is then coupled with 5-bromonicotinic acid or its derivatives under esterification conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Benzo[d][1,3]dioxol-5-ylmethyl group : Enhances lipophilicity and aromatic interactions.
  • Amide linkage : Provides hydrogen-bonding capacity and conformational rigidity.
  • 5-Bromonicotinate ester : Introduces halogen-based steric and electronic effects.

Table 1: Comparison of Structural Features

Compound Name Core Structure Functional Groups Key Modifications
Target Compound Nicotinate ester Piperonyl, amide, 5-Br Esterification at nicotinate position
ABT-627 (Compound 9, ) Pyrrolidine carboxylic acid Piperonyl, dibutylamide Carboxylic acid group
D14–D20 () Penta-2,4-dienamide Piperonyl, aryl/heteroaryl substituents Varied aryl/heteroaryl side chains
Compound 3 () Pyrimidine-acetamide Piperonyl, pyrimidine, dioxopiperidinyl Kinase-targeting substituents
1-(Piperonyl)-2,2-dimethylpyrrolidine () Pyrrolidine Piperonyl, dimethyl groups Spirocyclic amine scaffold
Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Melting Point (°C) Solubility Trends Stability Notes
Target* N/A Moderate (ester/amide) Likely stable under inert conditions
ABT-627 N/A Low (carboxylic acid) Sensitive to oxidation at C3
D14 () 208.9–211.3 Low (crystalline solid) Stable in solid state
D20 () 182.9–185.0 Moderate (amorphous solid) Sensitive to moisture
Compound 22 () Oil High (lipophilic) Requires anhydrous storage

*Predicted based on structural analogs.

Biological Activity

The compound 2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl 5-bromonicotinate is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O5C_{18}H_{18}N_{2}O_{5} with a molecular weight of 342.35 g/mol. The structure features a benzo[d][1,3]dioxole moiety linked to an amino group and a 5-bromonicotinate unit, which may contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing benzo[d][1,3]dioxole and nicotinic acid derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

A study exploring the anticancer potential of benzo[d][1,3]dioxole derivatives showed that these compounds can induce apoptosis in cancer cells. For instance, derivatives similar to the compound have been reported to inhibit cell proliferation in various cancer cell lines with IC50 values ranging from 0.5 µM to 10 µM depending on the specific structure and substituents present .

Anti-inflammatory Activity

Compounds with similar scaffolds have demonstrated significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For example, studies have shown that certain benzo[d][1,3]dioxole derivatives can reduce inflammation in animal models of arthritis .

Antimicrobial Activity

The antimicrobial properties of compounds related to This compound have been investigated against various pathogens. In vitro assays indicated that these compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria .

Data Tables

Biological Activity IC50 Value (µM) Cell Line/Model Reference
Anticancer0.5 - 10Various cancer cell lines
Anti-inflammatory< 10Rat adjuvant arthritis model
Antimicrobial< 20Staphylococcus aureus

Case Studies

  • Anticancer Study : A recent investigation into the effects of benzo[d][1,3]dioxole derivatives on breast cancer cells showed a significant reduction in cell viability at concentrations as low as 1 µM. The study utilized flow cytometry to assess apoptosis rates and found that the compound induced early apoptotic markers within 24 hours of treatment .
  • Anti-inflammatory Effects : In a rat model of arthritis, treatment with a related compound resulted in a marked decrease in paw swelling and inflammatory cytokine levels compared to controls. The effective dose was determined to be around 5 mg/kg body weight .
  • Antimicrobial Efficacy : A screening of various derivatives revealed that those containing the benzo[d][1,3]dioxole structure exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) below 10 µg/mL .

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